2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine is a chemical compound characterized by the presence of dichlorophenyl and difluoroethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2,3-dichloroaniline with difluoroethanol under specific conditions. One common method includes the use of hydrogen bromide and diethanol amine at high temperatures, followed by the addition of 2,3-dichloroaniline . The reaction is maintained under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include additional steps such as purification and distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to interact with dopamine and serotonin receptors, affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: This compound is structurally similar and is used as a precursor in the synthesis of aripiprazole.
2,3-Dichlorophenol: Another related compound, used in various chemical reactions and industrial applications.
Uniqueness
2-(2,3-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to its combination of dichlorophenyl and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H7Cl2F2N |
---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7Cl2F2N/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
MIEZZYNLYYOATD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)(F)F |
Origin of Product |
United States |
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